molecular formula C12H12ClN3 B15054964 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B15054964
M. Wt: 233.69 g/mol
InChI Key: RYLDVAWFVGFCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrazine core with a 2-chlorophenyl substituent at the 2-position. The 2-chlorophenyl group likely enhances lipophilicity and influences target binding, as seen in structurally related compounds .

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H12ClN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2

InChI Key

RYLDVAWFVGFCSE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3Cl)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable diketone under acidic conditions to form the desired pyrazolo[1,5-A]pyrazine ring system . The reaction conditions often include heating the mixture to reflux in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Kinase Inhibition

  • Zanubrutinib: Modifying the core to pyrimidine and adding a 4-phenoxyphenyl group enables covalent binding to Bruton’s tyrosine kinase (Btk), with IC₅₀ < 1 nM .
  • Structural Insights: Cation-π interactions between aromatic substituents (e.g., phenoxyphenyl) and lysine residues stabilize target binding .

Allosteric Modulation

  • Parkin E3 Ligase Modulators : (R)-6-isopropyl derivatives act as positive allosteric modulators, enhancing ubiquitination activity in neurodegenerative disease models .

Biological Activity

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound characterized by its unique pyrazolo structure and chlorophenyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

  • Molecular Formula : C12_{12}H12_{12}ClN3_3
  • Molecular Weight : 233.69 g/mol
  • CAS Number : 1783980-46-0

Biological Activities

Research indicates that derivatives of pyrazolo compounds often exhibit a range of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : Studies have shown that similar pyrazolo compounds can inhibit cancer cell proliferation. For instance, modifications to the pyrazolo core have been linked to enhanced anticancer effects (e.g., IC50_{50} values indicating potency against various cancer cell lines) .
  • Antimicrobial Properties : The presence of the chlorophenyl group may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Amino-3-chloropyrazolo[1,5-a]pyrimidineAmino group at position 4Antimicrobial
3-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidineMethyl substitution at position 3Anticancer
6-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidineChlorophenyl at position 6Selective protein inhibitor

The unique tetrahydro configuration of this compound likely affects its solubility and bioavailability compared to other derivatives .

Case Studies

Several studies have explored the biological activity of pyrazolo derivatives:

  • Anticancer Studies : In vitro studies demonstrated that certain pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, modifications to enhance lipophilicity resulted in improved cellular uptake and increased potency .
  • Kinase Inhibition : Research on related compounds has shown that they can act as ATP-competitive inhibitors for specific kinases involved in cancer progression. The binding affinity and selectivity of these compounds are critical for their therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.